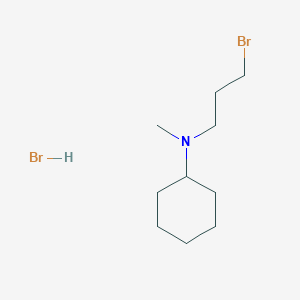

N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Bromopropyl)phthalimide” is a chemical compound used in laboratory settings . It has a molecular formula of C11H10BrNO2 .

Synthesis Analysis

The synthesis of similar compounds involves the use of N-(3-bromopropyl)phthalimide . For instance, unusual polyamines produced by extreme thermophiles are synthesized using this compound .Molecular Structure Analysis

The molecular structure of “N-(3-Bromopropyl)phthalimide” includes a bromopropyl group attached to a phthalimide ring .Chemical Reactions Analysis

In the synthesis of unusual polyamines, N-(3-bromopropyl)phthalimide is used as a reactant . The specific reactions and mechanisms involved in these syntheses are complex and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis

“N-(3-Bromopropyl)phthalimide” appears as a white to light beige crystalline powder or crystals . It has a melting point of 70°C to 76°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Isolation of Derivatives : Research by (Reddy & Prabhakaran, 2011) demonstrates the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides by autocyclization of N-(3-bromopropyl)amides under neutral conditions. This process highlights the role of electron-donating amide α-substituents in influencing autocyclization efficiency.

Carbon Dioxide Capture : Bates et al. (2002) explored the use of a task-specific ionic liquid, derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, for CO2 capture. This study, (Bates et al., 2002), suggests that such ionic liquids can reversibly sequester CO2 as a carbamate salt and compares favorably with commercial amine sequestering agents in terms of efficiency.

Organic Synthesis : The study by (Nohira, Ehara, & Miyashita, 1970) presents the preparation of optically active trans-2-aminocyclohexanecarboxylic acids using N-benzoyl trans-2-aminocyclohexanecarboxylic acid. This process involved the synthesis of various trans-1,2-disubstituted cyclohexanes, including bromomethylcyclo-hexylamine hydrobromide.

Zukünftige Richtungen

While specific future directions for “N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide” are not available, organo-substituted silanes, such as (3-Bromopropyl)trimethoxysilane, have been used as covalent crosslinkers in the development of new materials . This suggests potential future applications in material science and related fields.

Wirkmechanismus

Biochemical Pathways

The specific biochemical pathways affected by EN300-26573022 are currently unknown. Given the structural features of the compound, it may be involved in various biochemical reactions, potentially influencing a range of cellular processes .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Eigenschaften

IUPAC Name |

N-(3-bromopropyl)-N-methylcyclohexanamine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrN.BrH/c1-12(9-5-8-11)10-6-3-2-4-7-10;/h10H,2-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAAAZHQAGEUBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1CCCCC1.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Bromopropyl)-N-methylcyclohexanamine;hydrobromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(6-fluoropyridine-3-carbonyl)amino]pyridine-2-carboxylate](/img/structure/B2779656.png)

![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2779657.png)

![N-(2,2-dimethoxyethyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2779662.png)

![7-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2779663.png)

![7-(3-fluorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779666.png)

![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![2-chloro-5-[(diethylamino)sulfonyl]-N-(3-methoxybenzyl)benzamide](/img/structure/B2779669.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)